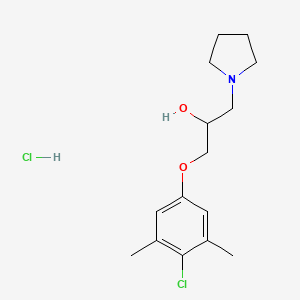
4-biphenylyl hexanoate
Vue d'ensemble
Description
4-biphenylyl hexanoate, also known as 4BPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Applications De Recherche Scientifique
1. Plant Resistance and Volatile Emission
Hexanoic acid, a related compound to 4-biphenylyl hexanoate, has been studied for its role in enhancing plant resistance. Research by Llorens et al. (2016) showed that the application of hexanoic acid to citrus plants resulted in molecular changes that triggered a defensive response mediated by the mevalonic and linolenic pathways. This treatment enhanced the emission of volatile compounds, indicating a potential application for 4-biphenylyl hexanoate in similar contexts (Llorens et al., 2016).
2. Synthesis and Biological Activity
In a study dating back to 1978, Guarnieri et al. explored the synthesis of derivatives of biphenyl, including 4-biphenylyl hexanoate. The researchers focused on the anti-inflammatory activity of these compounds, suggesting potential applications in medicinal chemistry (Guarnieri et al., 1978).
3. Biosynthesis in Yeast
Cheon et al. (2014) conducted a study on the biosynthesis of hexanoic acid in yeast, which can be related to the synthesis of 4-biphenylyl hexanoate. This research highlights the potential for engineered biosynthetic pathways in microorganisms to produce compounds like 4-biphenylyl hexanoate for industrial applications (Cheon et al., 2014).
4. Catalysis in Organic Synthesis
Research by Bai et al. (2015) on the Friedel–Crafts acylation of anisole with hexanoic acid demonstrates the utility of hexanoic acid derivatives in catalyzing organic synthesis reactions. This could imply similar uses for 4-biphenylyl hexanoate in the synthesis of complex organic molecules (Bai et al., 2015).
5. Luminescent Properties
Dong et al. (2007) studied the luminescent properties of (4-biphenylyl)phenyldibenzofulvene, a compound closely related to 4-biphenylyl hexanoate. Their findings revealed that it becomes highly emissive upon crystallization, suggesting potential applications in optoelectronic devices (Dong et al., 2007).
Propriétés
IUPAC Name |
(4-phenylphenyl) hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-2-3-5-10-18(19)20-17-13-11-16(12-14-17)15-8-6-4-7-9-15/h4,6-9,11-14H,2-3,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBANHXJWQQPTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylphenyl) hexanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B4957725.png)

![allyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4957734.png)
![1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4957742.png)
![3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)-1-propanone](/img/structure/B4957765.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B4957790.png)
![1-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-3-(2-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B4957797.png)
![2,2'-[[(2-furylmethyl)imino]bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4957804.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B4957806.png)


![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4957843.png)